5-Amino-6-iodo-2-pyrazinecarboxylic acid
Overview
Description
5-Amino-6-iodo-2-pyrazinecarboxylic acid is a heterocyclic organic compound with the molecular formula C5H4IN3O2. It is characterized by the presence of an amino group, an iodine atom, and a carboxylic acid group attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-iodo-2-pyrazinecarboxylic acid typically involves the iodination of 5-amino-2-pyrazinecarboxylic acid. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
- Dissolve 5-amino-2-pyrazinecarboxylic acid in an appropriate solvent (e.g., acetic acid).
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at a controlled temperature until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-iodo-2-pyrazinecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido, cyano, or alkyl derivatives can be formed.
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives
Scientific Research Applications
5-Amino-6-iodo-2-pyrazinecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Amino-6-iodo-2-pyrazinecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the iodine atom and the carboxylic acid group can enhance its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-pyrazinecarboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
6-Iodo-2-pyrazinecarboxylic acid: Lacks the amino group, affecting its chemical properties and applications.
5-Nitro-6-iodo-2-pyrazinecarboxylic acid:
Uniqueness
5-Amino-6-iodo-2-pyrazinecarboxylic acid is unique due to the presence of both an amino group and an iodine atom on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
5-amino-6-iodopyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3O2/c6-3-4(7)8-1-2(9-3)5(10)11/h1H,(H2,7,8)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZJMNMTLFBLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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